molecular formula C32H52O9 B1207506 Tokoronin CAS No. 27530-69-4

Tokoronin

Cat. No. B1207506
CAS RN: 27530-69-4
M. Wt: 580.7 g/mol
InChI Key: GZMNAJUVLAIUAJ-QULIKHEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tokoronin is a triterpenoid.

Scientific Research Applications

Structural Analysis

  • Structure of Tokoronin : Tokoronin's structure was identified as tokorogenin (25D, 5β-spirostane-1β, 2β, 3α-triol)-1-O-α-L-arabinopyranoside, a novel type of spirostanol glycoside. This discovery from the rhizomes of Dioscorea tokoro MAKINO represents an advancement in understanding plant-derived glycosides (Miyahara & Kawasaki, 1969).

Pharmacological Potential

  • Constituents of Dioscorea Tokoro Rhizome : The Dioscorea tokoro rhizome, containing tokoronin, has been traditionally used in China for rheumatic disorders. Recent studies isolated two new furostanol saponins from this rhizome, highlighting its pharmacological potential (Hirai, 2019).

Dermatological Applications

  • Melanogenesis Inhibition : Tokoronin demonstrated significant melanogenesis inhibition in B16 cells, suggesting potential applications in dermatology. This inhibition was attributed to the suppression of the classical MAPK pathway activation (Ukiya et al., 2020).

Cancer Research

  • Inhibition in Hepatocellular Carcinoma Cells : An extract from the rhizome of Dioscorea tokoro, containing tokoronin, showed potential in suppressing cell growth and inhibiting autophagy in HepG2 hepatocellular carcinoma cells. This finding opens avenues for cancer research and potential therapeutic applications (Okubo et al., 2021).

properties

CAS RN

27530-69-4

Product Name

Tokoronin

Molecular Formula

C32H52O9

Molecular Weight

580.7 g/mol

IUPAC Name

(2S,3R,4S,5S)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13S,14S,15R,16S,18R)-15,16-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C32H52O9/c1-15-7-10-32(39-13-15)16(2)24-23(41-32)12-20-18-6-5-17-11-21(33)26(36)28(31(17,4)19(18)8-9-30(20,24)3)40-29-27(37)25(35)22(34)14-38-29/h15-29,33-37H,5-14H2,1-4H3/t15-,16+,17-,18-,19+,20+,21+,22+,23+,24+,25+,26-,27-,28-,29+,30+,31+,32-/m1/s1

InChI Key

GZMNAJUVLAIUAJ-QULIKHEVSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5([C@@H]([C@@H]([C@H](C6)O)O)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)C)C)C)OC1

SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(C(C(C(C6)O)O)OC7C(C(C(CO7)O)O)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(C(C(C(C6)O)O)OC7C(C(C(CO7)O)O)O)C)C)C)OC1

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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